molecular formula C12H6F6O B11845136 6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene

6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene

Cat. No.: B11845136
M. Wt: 280.16 g/mol
InChI Key: XPKJHXHIINCMMP-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is a fluorinated aromatic compound characterized by the presence of both trifluoromethoxy and trifluoromethyl groups attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethylating agent under visible light irradiation . This process can be carried out under photoredox catalyst-free conditions, making it an efficient and environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene can undergo various chemical reactions, including:

    Substitution Reactions: The presence of electron-withdrawing trifluoromethoxy and trifluoromethyl groups can influence the reactivity of the naphthalene ring, making it susceptible to nucleophilic aromatic substitution reactions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may be required to achieve the desired transformations.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted naphthalene derivatives.

Scientific Research Applications

6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene has several scientific research applications:

    Chemistry: It serves as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound’s unique properties make it a potential candidate for studying biological interactions and developing new pharmaceuticals.

    Medicine: Fluorinated compounds are often used in drug design due to their enhanced metabolic stability and bioavailability.

    Industry: The compound can be used in the development of advanced materials, including polymers and coatings with improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 6-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene exerts its effects involves its interaction with molecular targets and pathways. The electron-withdrawing nature of the trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets. These interactions can modulate biological pathways and lead to specific pharmacological effects.

Comparison with Similar Compounds

Uniqueness: 6-(Trifluoromethoxy)-1-(trifluoromethyl)naphthalene is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups on a naphthalene ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H6F6O

Molecular Weight

280.16 g/mol

IUPAC Name

6-(trifluoromethoxy)-1-(trifluoromethyl)naphthalene

InChI

InChI=1S/C12H6F6O/c13-11(14,15)10-3-1-2-7-6-8(4-5-9(7)10)19-12(16,17)18/h1-6H

InChI Key

XPKJHXHIINCMMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)OC(F)(F)F)C(=C1)C(F)(F)F

Origin of Product

United States

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